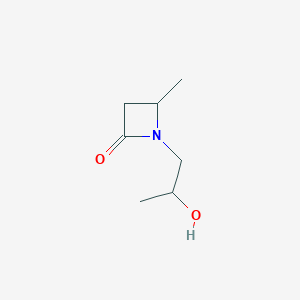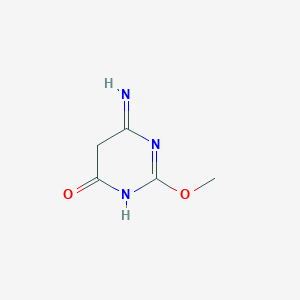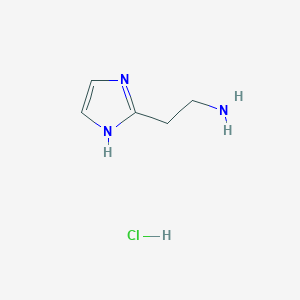![molecular formula C7H6N2O2 B11923439 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)
6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and pH to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 6-oxoimidazo[1,5-a]pyridin-3(2H)-one.
Reduction: Formation of this compound derivatives with reduced double bonds.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The imidazo[1,5-a]pyridine core can interact with enzymes and receptors, modulating their function. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: Lacks the hydroxyl group at the 6th position.
6-Methylimidazo[1,5-a]pyridin-3(2H)-one: Has a methyl group instead of a hydroxyl group.
6-Aminoimidazo[1,5-a]pyridin-3(2H)-one: Contains an amino group at the 6th position.
Uniqueness: 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one is unique due to the presence of the hydroxyl group, which enhances its chemical reactivity and potential for forming hydrogen bonds. This feature distinguishes it from other imidazo[1,5-a]pyridine derivatives and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
6-hydroxy-2H-imidazo[1,5-a]pyridin-3-one |
InChI |
InChI=1S/C7H6N2O2/c10-6-2-1-5-3-8-7(11)9(5)4-6/h1-4,10H,(H,8,11) |
InChI Key |
OJPOTWPANGIZCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)









